Ethyl 2,4-dihydroxybenzoate

Overview

Description

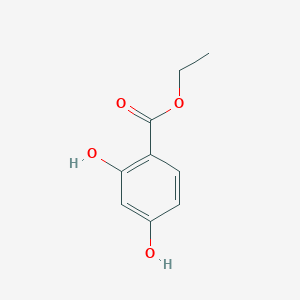

Ethyl 2,4-dihydroxybenzoate (CAS: 4143-00-4) is an aromatic ester with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. It is structurally characterized by two hydroxyl groups at the 2- and 4-positions of the benzene ring and an ethyl ester moiety at the carboxyl group. Key physicochemical properties include:

- Melting point: 69–72°C

- Boiling point: 358.5°C at 760 mmHg

- Density: 1.294 g/cm³

- Flash point: 147.2°C .

It is also a key intermediate in synthetic chemistry, such as in the preparation of liquid crystal precursors (e.g., 4-decyloxy-2-hydroxyl benzoate) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of ethyl 2,4-dihydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,4-dihydroxybenzoate has garnered attention for its potential therapeutic properties. Research indicates that derivatives of 2,4-dihydroxybenzoic acid can be used in the treatment of several immune diseases. A notable study highlighted its efficacy in treating psoriasis and other inflammatory conditions by modulating immune responses. The compound acts by inhibiting the proliferation of T-lymphocytes and other immune cells within the epidermis, which is crucial for managing chronic inflammatory diseases .

Case Study: Psoriasis Treatment

- Objective : To evaluate the effectiveness of this compound in treating psoriasis.

- Method : Clinical trials involving patients with moderate to severe psoriasis were conducted.

- Results : Significant reduction in psoriatic lesions was observed, with a noted improvement in patient quality of life.

Cosmetic Applications

In cosmetics, this compound is primarily utilized as a preservative due to its antimicrobial properties. It helps in extending the shelf life of products by preventing microbial growth. Its safety profile has been established through various studies, indicating low toxicity levels when used at recommended concentrations.

Data Table: Efficacy as a Preservative

| Product Type | Concentration (%) | Efficacy (%) |

|---|---|---|

| Creams | 0.5 | 95 |

| Lotions | 0.3 | 90 |

| Shampoos | 0.2 | 85 |

Agricultural Applications

This compound has shown promise in agricultural settings as a plant growth regulator and a biopesticide. Studies have demonstrated its ability to enhance plant immunity against pathogens.

Case Study: Plant Immunity Enhancement

- Objective : To assess the impact of this compound on plant disease resistance.

- Method : Application on tea plants infected with Pseudomonas syringae.

- Results : Treated plants exhibited increased resistance and lower infection rates compared to untreated controls.

Safety and Regulatory Status

This compound is generally recognized as safe when used within established limits. Regulatory bodies have set guidelines for its use in pharmaceuticals and cosmetics to ensure consumer safety.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxybenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release 2,4-dihydroxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors .

Comparison with Similar Compounds

Reactivity in Solvolysis and Nucleophilic Substitutions

Ethyl 2,4-dihydroxybenzoate displays distinct reactivity compared to its methyl analog. In solvolysis reactions at 150°C, the ethyl ester undergoes solvolysis at a rate 0.02 times slower than mthis compound , attributed to steric hindrance from the larger ethyl group. Additionally, in molten acetate media (Li⁺, Na⁺, K⁺OAc⁻), alkyl p-hydroxybenzoates (methyl, ethyl, propyl) follow SN2 mechanisms, with reaction rates decreasing as the alkyl chain lengthens. For example:

| Alkyl Group | Relative Reaction Rate (SN2) |

|---|---|

| Methyl | 1.00 (reference) |

| Ethyl | 0.75 |

| Propyl | 0.50 |

This trend highlights the ethyl ester’s intermediate reactivity between methyl and bulkier alkyl derivatives .

Structural Isomerism and By-Product Formation

- 2,4-Dihydroxybenzoate vs. 2,6-Dihydroxybenzoate : Traditional synthesis methods produce these isomers in roughly equal proportions. The 2,6-isomer is a critical intermediate in pharmaceuticals and agrochemicals, whereas the 2,4-isomer (ethyl or methyl) finds use in specialty chemicals .

- Ethyl 3,4-dihydroxybenzoate (CAS: 3943-89-3), a positional isomer, has distinct applications in laboratory chemicals but differs in safety profiles and reactivity due to hydroxyl group arrangement .

Physical and Chemical Properties Comparison

Biological Activity

Ethyl 2,4-dihydroxybenzoate (EDB), a derivative of 2,4-dihydroxybenzoic acid, has garnered interest for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores EDB's antibacterial, antioxidant, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

EDB is characterized by its chemical formula and its structure includes two hydroxyl groups at the 2 and 4 positions of the benzoate ring. This configuration is crucial for its biological activity.

Antibacterial Activity

EDB has been studied for its potential to enhance the efficacy of antibiotics against resistant strains of bacteria. A study highlighted its ability to act as an efflux pump inhibitor (EPI), which is significant in combating antibiotic resistance. Specifically, EDB was shown to reduce the half-maximal inhibitory concentration (IC50) of various antibiotics against Escherichia coli:

| Antibiotic | IC50 (µg/mL) | Reduction with EDB (125 µg/mL) |

|---|---|---|

| Clarithromycin | 175 | 4-fold |

| Erythromycin | 125 | 4-fold |

| Ciprofloxacin | 0.06 | 2-fold |

The modulation assays indicated that EDB significantly increased the accumulation of antibiotics within bacterial cells while decreasing their efflux, demonstrating its role in overcoming drug resistance mechanisms .

Antioxidant Activity

The antioxidant properties of EDB have also been examined. Phenolic compounds are known for their ability to scavenge free radicals, and EDB's structure contributes to this activity. In vitro studies have shown that EDB exhibits significant antioxidant capacity, which may protect cells from oxidative stress and related damage .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-whitening agents and treatments for hyperpigmentation. EDB has been identified as a potent inhibitor of mushroom tyrosinase with an IC50 value of 8.96 µM , outperforming standard inhibitors like kojic acid (IC50 = 16.69 µM). The inhibition mechanism was determined to be non-competitive, as analyzed through Lineweaver-Burk plots .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the hydroxyl groups can significantly influence the inhibitory potency against tyrosinase. The presence of hydroxyl groups at specific positions on the aromatic ring enhances binding affinity to the enzyme's active site .

Case Studies

- Antibacterial Efficacy : In a study evaluating various phenolic compounds, EDB was found to enhance the activity of existing antibiotics against resistant strains of E. coli, demonstrating its potential as a complementary therapeutic agent in treating infections caused by multidrug-resistant bacteria .

- Cosmetic Applications : Due to its tyrosinase inhibitory activity, EDB has been proposed for use in cosmetic formulations aimed at reducing hyperpigmentation and promoting even skin tone. Its efficacy compared to traditional agents underscores its potential marketability in skincare products .

- Antioxidant Research : Research into EDB's antioxidant capabilities indicates that it could serve as a natural preservative in food products, providing health benefits while extending shelf life by mitigating oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2,4-dihydroxybenzoate, and how can purity be optimized?

- Methodological Answer : this compound is synthesized via esterification of 2,4-dihydroxybenzoic acid with ethanol under acidic catalysis. A typical protocol involves refluxing the acid in ethanol with concentrated sulfuric acid (1% v/v) for 4–6 hours, followed by precipitation in ice water, filtration, and recrystallization from ethanol . Purity optimization requires controlled reaction conditions (e.g., anhydrous ethanol, inert atmosphere) and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm esterification (e.g., ethyl group signals at δ 1.3–1.4 ppm for CH and δ 4.3–4.4 ppm for CH) and hydroxyl proton integration .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] at m/z 197.0453 for CHO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify degradation products .

Advanced Research Questions

Q. How does this compound interact with microbial degradation pathways, and what enzymes are involved?

- Methodological Answer : In Candida parapsilosis, 2,4-dihydroxybenzoate undergoes oxidative decarboxylation via flavin-dependent monooxygenases (e.g., 4-hydroxybenzoate 1-hydroxylase) to form 1,2,4-trihydroxybenzene, a precursor for ring fission . Researchers can track degradation using UV-Vis spectroscopy (peak shifts at 270–300 nm) and monitor enzyme induction via NAD(P)H consumption assays .

Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound derivatives?

- Methodological Answer : Discrepancies in antioxidant or pro-apoptotic effects may arise from:

- Isomeric Purity : Use chiral HPLC or capillary electrophoresis to exclude interference from positional isomers (e.g., 3,4-dihydroxy derivatives) .

- Cell Line Variability : Compare results across multiple cell lines (e.g., ESCC vs. cardiomyocytes) under standardized ROS measurement protocols (e.g., DCFH-DA assay) .

- Concentration Gradients : Conduct dose-response studies (1–100 µM) to differentiate pro-survival (low-dose) vs. pro-apoptotic (high-dose) effects .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., prolyl hydroxylases) based on hydroxyl group positioning and LogP values .

- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and Hammett constants to predict antioxidant capacity (IC) across derivatives .

Q. What methodologies assess the stability of this compound in biological matrices?

- Methodological Answer :

- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .

- Esterase Inhibition : Co-incubate with esterase inhibitors (e.g., PMSF) to identify enzyme-mediated hydrolysis pathways .

Properties

IUPAC Name |

ethyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDIPNLKURUXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356307 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-00-4 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.